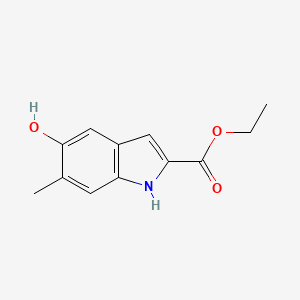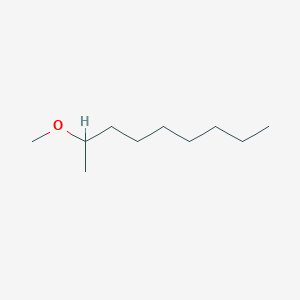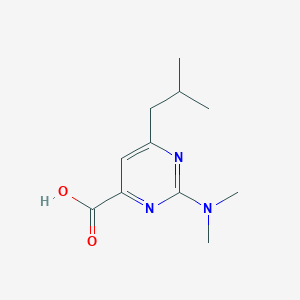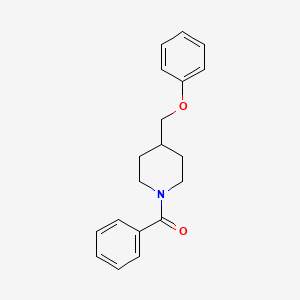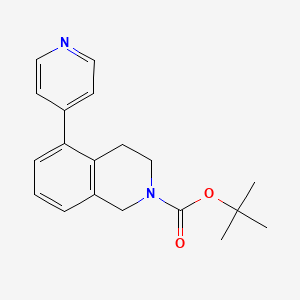
tert-butyl 5-pyridin-4-yl-3,4-dihydro-1H-isoquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-(pyridin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a complex organic compound that belongs to the class of dihydroisoquinolines. This compound is characterized by the presence of a tert-butyl ester group, a pyridine ring, and a dihydroisoquinoline core. It is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-pyridin-4-yl-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a dihydroisoquinoline precursor, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 5-(pyridin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the ester group can be modified using various nucleophiles under basic or acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles like amines or thiols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced dihydroisoquinoline derivatives.
Substitution: Substituted pyridine or ester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl 5-pyridin-4-yl-3,4-dihydro-1H-isoquinoline-2-carboxylate is used as an intermediate for the preparation of more complex molecules
Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators. Its structure allows for interactions with various biological targets, making it a candidate for drug discovery and development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. Researchers are investigating its efficacy and safety in preclinical and clinical trials.
Industry: The compound is also used in the development of materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of tert-butyl 5-pyridin-4-yl-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, affecting various biological processes.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes like kinases and proteases, which play crucial roles in cell signaling and metabolism.
Receptors: It can modulate the activity of receptors such as G-protein-coupled receptors (GPCRs) and ion channels, influencing neurotransmission and cellular responses.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ylcarbamate
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate
Comparison: Compared to similar compounds, tert-butyl 5-pyridin-4-yl-3,4-dihydro-1H-isoquinoline-2-carboxylate exhibits unique structural features that contribute to its distinct reactivity and biological activity. The presence of the pyridine ring and the dihydroisoquinoline core allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry. Its versatility in chemical reactions also sets it apart from other similar compounds, providing a broader range of applications in research and industry.
Eigenschaften
Molekularformel |
C19H22N2O2 |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
tert-butyl 5-pyridin-4-yl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C19H22N2O2/c1-19(2,3)23-18(22)21-12-9-17-15(13-21)5-4-6-16(17)14-7-10-20-11-8-14/h4-8,10-11H,9,12-13H2,1-3H3 |
InChI-Schlüssel |
GQLRRAVKJYKDRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-chloro-1-(2,4-difluoro-phenyl)-1H-[1,2,4]triazole](/img/structure/B8542901.png)
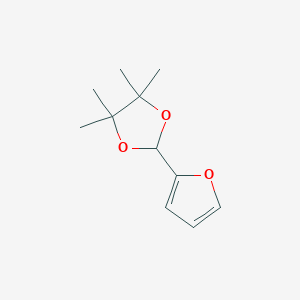
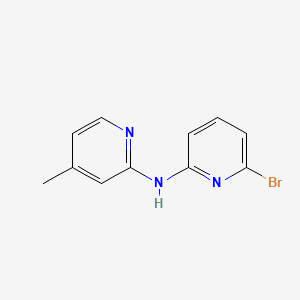
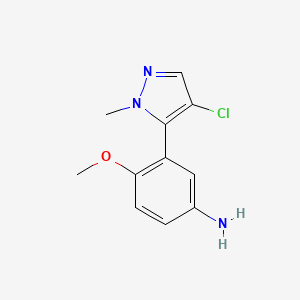
![1,2,2a,5-Tetrahydropyrrolo[4,3,2-de]quinolin-4(3H)-one](/img/structure/B8542939.png)
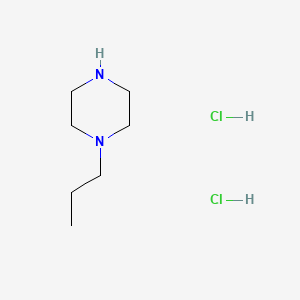
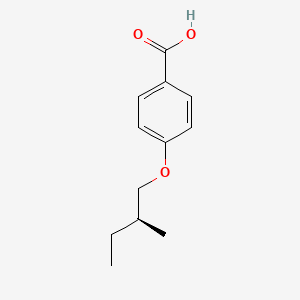
![(1,5,6,7,8,8a-Hexahydroimidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B8542971.png)
![N-[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]methanesulfonamide](/img/structure/B8542984.png)
![4-(2,3-dihydroxy-propyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B8542990.png)
